molecular formula C6H4SSe B3250733 Selenolo[3,2-b]thiophene CAS No. 20503-37-1

Selenolo[3,2-b]thiophene

Cat. No.: B3250733
CAS No.: 20503-37-1
M. Wt: 187.1 g/mol
InChI Key: FPDOSPSUXAVNKK-UHFFFAOYSA-N
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Description

Selenolo[3,2-b]thiophene is a fused heterocyclic compound of significant interest in advanced materials research. Its molecular formula is C6H4SSe, with an average molecular mass of 187.129 g/mol . This compound features a fused aromatic system comprising both thiophene and selenophene rings, making it a valuable precursor in the development of novel organic semiconductors . Researchers utilize this mixed chalcogen system as a key building block for constructing conjugated polymers. These polymers, which incorporate the this compound unit, have demonstrated promising performance in electronic devices, particularly in organic field-effect transistors (OFETs) . The selenium atom in the structure influences the electron density and packing behavior of the resulting materials, which can enhance charge carrier mobility. The compound serves as a core structure for further functionalization; for instance, it can be derivatized into monomers like 2,5-dibromoselenopheno[3,2-b]thiophene for polymerization . Synthetic methodologies continue to be developed to access this scaffold and its analogues more efficiently, underscoring its relevance in materials chemistry . This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant safety data sheets before handling.

Properties

IUPAC Name

selenopheno[3,2-b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4SSe/c1-3-7-5-2-4-8-6(1)5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDOSPSUXAVNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1[Se]C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4SSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Selenolo 3,2 B Thiophene and Its Functionalized Derivatives

Precursor-Based Cyclization Approaches

Precursor-based cyclization methods are fundamental in constructing the selenolo[3,2-b]thiophene core. These strategies involve the carefully designed synthesis of acyclic precursors that undergo subsequent cyclization to form the desired fused heterocyclic system.

Cascade Cyclization of Alkynyl Diol Derivatives for Selenolo[3,2-b]selenophene Analogues

A highly efficient, step-economical protocol for the synthesis of the analogous selenopheno[3,2-b]selenophenes involves the cascade cyclization of alkynyl diol derivatives. mdpi.comcitedrive.comnih.gov This methodology can be adapted for the synthesis of selenolo[3,2-b]thiophenes by utilizing a combination of sulfur and selenium reagents. In a typical procedure for the selenium analogue, an alkynyl diol is treated with elemental selenium powder under elevated temperatures. mdpi.comnih.gov This reaction proceeds via a biselenium cyclization pathway. For the synthesis of this compound, a mixed chalcogen approach would be necessary, potentially involving sequential or one-pot reactions with both sulfur and selenium sources.

The reaction conditions for the synthesis of the analogous selenopheno[3,2-b]selenophenes from alkynyl diols are summarized below. These conditions provide a foundational reference for the development of a mixed chalcogen strategy.

Starting MaterialSelenium SourceSolventTemperature (°C)Yield (%)
2,5-Dimethylhex-3-yne-2,5-diolSe powderNMP14069
3,6-Dimethyloct-4-yne-3,6-diolSe powderNMP14064

Intramolecular Cyclization Reactions Involving Selenium Sources

Intramolecular cyclization represents a common and effective strategy for the formation of selenophenes and their fused derivatives. nih.govrsc.org This approach typically involves a pre-functionalized precursor containing both the thiophene (B33073) core and a selenium-containing moiety, which then undergoes ring closure. An alternative strategy involves the reaction of a suitably substituted thiophene precursor with a selenium-delivering reagent.

For instance, the synthesis of benzo[b]selenophenes fused to other heterocycles has been achieved through the intramolecular electrophilic cyclization of 1,3-diynes. rsc.org This methodology, which involves the in situ generation of an electrophilic selenium species, could be conceptually applied to thiophene-based diynes to construct the this compound system. The reaction is promoted by the oxidation of a diselenide, such as dibutyl diselenide, with an oxidizing agent like Oxone®. rsc.org

Another relevant approach is the intramolecular cyclization of (Z)-selenoenynes, which can be mediated by copper(II) salts to afford halogenated selenophenes. nih.gov A similar strategy starting with a thiophene-substituted enyne bearing a selenium group could potentially lead to the this compound core.

One-Pot Synthetic Protocols for Core Scaffolds

A convenient one-pot procedure for the synthesis of benzo[b]thiophenes and their selenium analogues from o-halo-substituted ethynylbenzenes has also been reported. mdpi.com This reaction proceeds by treating the precursor with a source of sulfur or selenium, leading to the fused heterocyclic system in good to high yields. Adapting this methodology to a suitably substituted halothiophene derivative could provide a direct entry to the this compound core.

Transition-Metal Catalyzed Coupling and Cyclization Reactions

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are not only pivotal for the construction of the this compound scaffold but also for its subsequent functionalization.

Copper-Catalyzed C-Se Cross-Coupling and Annulation

Copper-catalyzed reactions are particularly useful for the formation of C-Se bonds. These reactions often proceed under milder conditions compared to other transition metals and are generally more cost-effective. The synthesis of selenophenes can be achieved via a copper-catalyzed one-pot reaction involving the nucleophilic cyclization of 1,3-dienyl bromides with a selenium source. nih.govmdpi.com This type of strategy can be envisioned for the synthesis of this compound, starting from a functionalized thiophene precursor.

Furthermore, copper(I)-selenophene-2-carboxylate has been utilized as a catalyst in C-S cross-coupling reactions, highlighting the utility of selenium-containing compounds in catalysis. organic-chemistry.org The reverse application, using a thiophene-based catalyst for C-Se coupling, or a direct copper-catalyzed annulation of a selenium-containing fragment onto a thiophene ring, represents a plausible route to this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Derivatization (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are indispensable for the derivatization of heterocyclic compounds, allowing for the introduction of a wide range of functional groups. The Suzuki-Miyaura and Stille couplings are particularly prominent in this regard.

Once the this compound core is synthesized, it can be halogenated to provide suitable handles for these cross-coupling reactions. For instance, the analogous thieno[3,2-b]thiophene (B52689) can be diiodinated using N-iodosuccinimide (NIS). mdpi.com This diiodinated intermediate can then undergo palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids to introduce aryl substituents. mdpi.comnih.gov A similar strategy is expected to be applicable to this compound.

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of a diiodinated thieno[3,2-b]thiophene, which can be considered as a model for the derivatization of the corresponding this compound.

SubstrateCoupling PartnerCatalystBaseSolventYield (%)
2,5-Diiodo-3,6-dimethylthieno[3,2-b]thiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O68

Similarly, Sonogashira coupling, another palladium-catalyzed reaction, can be employed to introduce alkynyl groups. For example, diiodinated thieno[3,2-b]thiophene smoothly reacts with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This powerful derivatization method allows for the extension of the π-conjugated system, which is crucial for applications in organic electronics. The Stille coupling, which utilizes organotin reagents, offers an alternative and complementary method for the functionalization of the this compound scaffold. These palladium-catalyzed methods provide a versatile toolbox for fine-tuning the electronic and physical properties of this compound-based materials. researchgate.netnih.govcarroll.edu

Strategies for Backbone Modification and Functionalization During Synthesis

The modification of the this compound core is crucial for tailoring its chemical, physical, and electronic properties for specific applications, particularly in the field of organic electronics. nih.govresearchgate.net Strategies for modification can be broadly categorized into two main approaches: the construction of a substituted backbone from functionalized acyclic precursors and the post-synthetic functionalization of a pre-formed this compound ring system.

A prominent strategy for the direct synthesis of substituted backbones involves the cascade cyclization of alkynyl diol derivatives. nih.govcitedrive.com This method allows for the creation of multisubstituted thieno[3,2-b]thiophene and selenopheno[3,2-b]selenophene systems in moderate to good yields. nih.govcitedrive.com By selecting appropriately substituted alkynyl diols, a variety of functional groups can be incorporated directly into the final fused-ring structure. nih.gov For instance, the reaction of various alkynyl diols with selenium can produce a range of substituted derivatives. nih.govresearchgate.net This approach is valued for its step-efficiency, enabling the formation of complex substitution patterns that would be more challenging to achieve through post-synthetic modification. nih.govmdpi.com

Another powerful method for constructing modified backbones is the Fiesselmann thiophene synthesis. This approach has been effectively used to create complex, fused heteroacenes containing selenophene (B38918) rings. researchgate.netacs.org For example, the synthesis of benzo researchgate.netmdpi.comselenopheno[3,2-b]thiophenes can be achieved starting from appropriate precursors, which are then further elaborated. acs.org This strategy involves the annulation of a thiophene ring onto a pre-existing selenophene structure, demonstrating a modular approach to building complex, functionalized backbones. researchgate.netacs.org

Post-synthetic functionalization is a versatile alternative for modifying the this compound core. Halogenation, particularly bromination, is a common first step to introduce a reactive handle onto the heterocyclic system. nih.gov The resulting halogenated this compound can then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This allows for the introduction of a wide array of aryl or heteroaryl substituents at specific positions on the backbone. nih.gov For example, a 4-bromo-substituted selenophene derivative can be coupled with different arylboronic acids in the presence of a palladium catalyst to yield the corresponding arylated products. nih.gov This two-step sequence of halogenation followed by cross-coupling is a cornerstone of functionalizing many heterocyclic systems, including this compound.

The versatility of these synthetic strategies is highlighted in the preparation of derivatives for advanced materials. The molecular structure of this compound can be modified for use as a monomer in Stille synthesis to create various copolymers. acs.org This demonstrates how targeted functionalization during synthesis is essential for creating building blocks for novel polymers used in applications like field-effect transistors. acs.org

Below are tables summarizing examples of these functionalization strategies.

Table 1: Synthesis of Substituted Thieno[3,2-b]thiophene Derivatives via Cyclization This table showcases analogous reactions for the closely related thieno[3,2-b]thiophene system, illustrating a common strategy for backbone modification applicable to selenophene analogues.

Starting Material (Alkynyl Diol)ProductYield
2,5-Dimethylhex-3-yne-2,5-diol3,6-Dimethyl-2,5-di(trimethylsilyl)thieno[3,2-b]thiophene75%
3,6-Di(cyclohexan-1-en-1-yl)oct-4-yne-3,6-diol2,5-Dicyclohexyl-3,6-diethylthieno[3,2-b]thiophene65%
1,1'-(Hex-3-yne-2,5-diyl)bis(cyclohexan-1-ol)2,5-Dicyclohexyl-3,6-dimethylthieno[3,2-b]thiophene71%
Oct-4-yne-3,6-diol3,6-Diethyl-2,5-dimethylthieno[3,2-b]thiophene73%

Data sourced from a study on cascade cyclization reactions. nih.gov

Table 2: Post-Synthetic Functionalization via Suzuki-Miyaura Coupling This table provides an example of post-functionalization on a related thieno[3,2-b]thiophene core, a technique directly transferable to this compound systems.

SubstrateCoupling PartnerProductYield
2,5-Dibromo-3,6-dimethylthieno[3,2-b]thiophenePhenylboronic acid3,6-Dimethyl-2,5-diphenylthieno[3,2-b]thiophene68%

Data sourced from a study on synthetic modifications of thienothiophenes. nih.govmdpi.com

Table 3: Synthesis of Fused N,S,Se-Heteroacenes This table illustrates the construction of complex backbones based on a selenophene core using Fischer indolization and related methods.

PrecursorReagentProductYield
Fused Thienone 7Phenylhydrazine hydrochloride6H-Benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indole derivative85%
Fused Thienone 74-Methylphenylhydrazine hydrochloride6H-Benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indole derivative90%
Fused Thienone 74-Bromophenylhydrazine hydrochloride6H-Benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indole derivative88%

Data sourced from a study on the synthesis of N,S,Se-heteroacenes. acs.org

Advanced Spectroscopic Investigations and Electronic Structure Elucidation of Selenolo 3,2 B Thiophene Architectures

Photoelectron Spectroscopy for Orbital Energy Analysis

Photoelectron spectroscopy (PES) is a powerful technique for directly measuring the ionization energies of molecules, which correspond to the energies of their occupied molecular orbitals. By irradiating a sample with high-energy photons (typically from a He(I) or He(II) source in ultraviolet photoelectron spectroscopy, UPS), electrons are ejected, and their kinetic energies are measured. The difference between the photon energy and the electron's kinetic energy gives the binding energy, or ionization potential, of the electron, providing direct insight into the electronic structure.

Cyclic Voltammetry for Redox Potentials and Energy Level Determination

Cyclic voltammetry (CV) is an essential electrochemical technique used to investigate the redox properties of chemical compounds. acs.org By measuring the current response to a sweeping potential, one can determine the oxidation and reduction potentials of a molecule. These electrochemical potentials are directly related to the energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlew.ro

The onset oxidation potential (Eonset,ox) and onset reduction potential (Eonset,red) from a CV curve can be used to estimate the HOMO and LUMO energy levels, respectively. nih.govnih.gov This method has been widely applied to derivatives incorporating the selenolo[3,2-b]thiophene core, revealing how structural modifications tune their electronic properties.

For instance, studies on complex N,S,Se-heteroacenes incorporating a benzo[b]selenophene (B1597324) and a thieno[3,2-b]indole framework show HOMO energy levels ranging from -5.2 eV to -5.6 eV. acs.orgnih.govresearchgate.net It is consistently observed that heteroacenes containing selenium exhibit lower HOMO levels compared to their sulfur-only analogues, indicating increased stability against oxidation. acs.orgnih.govresearchgate.net The introduction of selenium generally leads to narrower optical band gaps and lower oxidation potentials. acs.org

The table below summarizes representative electrochemical data for materials containing the this compound or related selenophene-thiophene fused structures.

Compound TypeEHOMO (eV)ELUMO (eV)Electrochemical Band Gap (eV)Reference
Porphyrin-Thieno[3,2-b]thiophene Derivative-5.37-3.881.49 nih.gov
Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes-5.2 to -5.6Not ReportedNot Reported acs.orgnih.govresearchgate.net
Benzo[b]thieno[2,3-d]thiophene Derivative 1-5.49-2.263.23 mdpi.com
Benzo[b]thieno[2,3-d]thiophene Derivative 2-5.51-2.293.22 mdpi.com

UV-Vis Absorption Spectroscopy for Optical Band Gap Characterization

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the optical properties of conjugated molecules. It measures the absorption of light as a function of wavelength, revealing the electronic transitions between molecular orbitals. For materials like this compound, the absorption spectrum is dominated by π-π* transitions. metu.edu.tr The onset of the lowest energy absorption band in the spectrum is used to determine the optical band gap (Egopt), which is the energy difference between the HOMO and LUMO levels involved in the electronic excitation. mdpi.com

Derivatives containing the this compound core are often designed to absorb light in the visible or near-infrared (NIR) regions. A novel electron acceptor built on a selenophene-thieno[3,2-b]thiophene-selenophene (ST) fused core exhibits a strong absorption band between 600-850 nm, with an absorption edge extending to 940 nm. rsc.org This indicates a very narrow optical band gap, which is advantageous for applications in organic solar cells. The inclusion of the electron-rich selenophene (B38918) units is credited with enhancing the intramolecular charge transfer (ICT) effect, leading to this significant red-shift in absorption. rsc.org

In more complex fused N,S,Se-heteroacenes that incorporate a selenophene ring, the optical band gaps are reported to be in the range of 2.82 eV to 3.23 eV. acs.orgnih.govresearchgate.net Consistent with electrochemical findings, the UV spectra of selenated molecules are generally red-shifted compared to their sulfur-only counterparts. acs.org This shift signifies a smaller energy gap and is attributed to the enhanced π-conjugation and strong intermolecular Se-Se interactions that stabilize the LUMO.

The table below presents optical data for several compounds featuring the this compound architecture or its close analogues.

Compound ArchitectureAbsorption Max (λmax, nm)Optical Band Gap (Egopt, eV)Reference
Selenophene-thieno[3,2-b]thiophene-selenophene (ST) based acceptor (in film)~798~1.32 (from 940 nm edge) rsc.org
Benzo[b]selenophene/thieno[3,2-b]indole HeteroacenesNot specified2.82 - 3.23 acs.orgnih.govresearchgate.net
Benzo[b]thieno[2,3-d]thiophene Derivative 1335 (in solution)3.23 mdpi.com
Benzo[b]thieno[2,3-d]thiophene Derivative 2350 (in solution)3.22 mdpi.com

Spectroelectrochemical Methods for Doping-Induced Optical Variations

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the optical properties of a material as its oxidation state is changed. This technique is particularly insightful for conjugated polymers and molecules based on this compound, as it reveals the nature of the charge carriers (polarons and bipolarons) that are formed upon doping.

When a conjugated material is electrochemically oxidized (p-doping), electrons are removed from its HOMO, creating radical cations known as polarons. This process leads to the bleaching of the original π-π* transition band and the appearance of new, lower-energy absorption bands in the NIR region of the spectrum. metu.edu.tr Further oxidation can remove a second electron, forming a dication called a bipolaron, which results in further changes to the absorption spectrum.

In a study of donor-π-acceptor type copolymers incorporating thieno[3,2-b]thiophene (B52689) and selenophene π-bridge units, these changes were clearly observed. metu.edu.tr Upon stepwise oxidation, the initial π-π* absorption of the neutral polymers (with maxima around 500-555 nm) decreased. metu.edu.tr Simultaneously, new absorption bands corresponding to polaron and bipolaron formation emerged at longer wavelengths in the NIR region. For example, a polymer with a thieno[3,2-b]thiophene bridge showed new absorption bands at 770 nm and 1530 nm upon oxidation. metu.edu.tr A similar polymer with a selenophene bridge displayed these new bands at 845 nm and 1635 nm. metu.edu.tr

These doping-induced optical variations are a hallmark of conducting polymers and are crucial for understanding the charge transport mechanism within the material. The ability to optically monitor the formation of charge carriers provides direct evidence of the material's capacity to support mobile charges, which is essential for its function in electronic devices.

Chemical Reactivity and Derivatization Strategies of the Selenolo 3,2 B Thiophene Core

Electrophilic and Nucleophilic Substitution Reactions

The selenolo[3,2-b]thiophene core is susceptible to electrophilic aromatic substitution, with the positions adjacent to the heteroatoms (α-positions) being the most reactive. Theoretical studies on the analogous thieno[2,3-b]thiophene (B1266192) system have shown that the α-carbon atoms are preferred for electrophilic attack, both kinetically and thermodynamically. researchgate.net This heightened reactivity is attributed to the ability of the sulfur and selenium atoms to stabilize the intermediate cationic species (Wheland intermediates) formed during the substitution process. Common electrophilic substitution reactions include halogenation, nitration, and acylation, which typically proceed under mild conditions.

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the this compound core can be achieved, particularly when the ring is substituted with strong electron-withdrawing groups. For instance, in the related thieno[3,2-b]thiophene (B52689) system, the presence of carbonyl fragments at the C-2 and C-5 positions facilitates the nucleophilic displacement of a nitro group at the C-3 position by various thiolates. researchgate.net This reaction proceeds via a Meisenheimer complex, and the subsequent intramolecular cyclization of the resulting intermediate can lead to the formation of more complex fused systems. In general, nucleophilic substitution on the thiophene (B33073) ring is significantly more facile than on corresponding benzene (B151609) analogues, a property that extends to the this compound core. uoanbar.edu.iq

Post-Synthetic Functionalization via Halogenation and Subsequent Transformations

Halogenation of the this compound core is a pivotal strategy for introducing functional groups, as the resulting halo-derivatives are versatile precursors for a wide range of cross-coupling reactions. The α-positions (2 and 5) are the most susceptible to halogenation. For example, the iodination of 3,6-dimethylthieno[3,2-b]thiophene (B13901749) with N-iodosuccinimide (NIS) in a chloroform-acetic acid mixture selectively yields 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene. nih.gov This di-iodo derivative can then be readily employed in palladium-catalyzed cross-coupling reactions.

Subsequent transformations of these halogenated intermediates provide access to a diverse array of functionalized this compound derivatives. The Suzuki-Miyaura coupling reaction, which pairs the halo-derivative with a boronic acid or ester, is commonly used to introduce aryl or heteroaryl substituents. nih.govnih.gov Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups, which can extend the π-conjugation of the system. nih.gov These post-synthetic modifications are instrumental in fine-tuning the electronic properties, solubility, and solid-state packing of this compound-based materials.

Lithiation and Trapping Reactions for Regioselective Functionalization

Regioselective functionalization of the this compound core can be effectively achieved through deprotonation with strong bases, such as organolithium reagents, followed by trapping with various electrophiles. The acidity of the protons on the this compound ring is enhanced at the α-positions, making them the preferred sites for lithiation. This approach offers a high degree of control over the position of functionalization.

A related and powerful method for the complete functionalization of the thieno[3,2-b]thiophene scaffold involves selective magnesiation. nih.gov Starting from 2,5-dichlorothieno[3,2-b]thiophene, treatment with tmpMgCl·LiCl (tmp = 2,2,6,6-tetramethylpiperidyl) leads to magnesiation at the 3- and 6-positions. nih.gov These positions can then be functionalized by trapping with electrophiles. nih.gov Subsequent regioselective metalation or magnesium insertion into the carbon-chlorine bonds allows for the introduction of substituents at the 2- and 5-positions, providing a route to fully functionalized thieno[3,2-b]thiophenes. nih.gov A similar strategy can be envisioned for the this compound core, providing a powerful tool for the synthesis of precisely substituted derivatives. The resulting lithiated or magnesiated intermediates can be trapped with a wide variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce a range of functional groups. mdpi.com

Polymerization Mechanisms and Covalent Linkage Strategies for Conjugated Systems

The this compound unit is an excellent building block for conjugated polymers due to its rigid, planar structure and its strong electron-donating character. The polymerization of this compound-based monomers is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization (DArP). In a common approach, the this compound monomer is first dihalogenated (e.g., dibrominated) and then reacted with a distannylated or diborylated comonomer in the presence of a palladium catalyst to form the polymer backbone. acs.org

The choice of polymerization method and reaction conditions can significantly influence the molecular weight, polydispersity, and regioregularity of the resulting polymer, which in turn affect its electronic and optical properties. For instance, Stille coupling is widely used for the synthesis of various copolymers containing this compound, often with comonomers like thiophenes, thiazoles, or benzothiadiazole. acs.org

When substituted this compound monomers are polymerized, the issue of regioregularity arises. Similar to poly(3-alkylthiophenes), the coupling of unsymmetrical monomers can lead to different regioisomers: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. cmu.edu A high degree of HT coupling generally leads to a more planar polymer backbone, which enhances π-orbital overlap and facilitates charge transport. cmu.edunih.gov In contrast, HH couplings can introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation. cmu.edu

Several synthetic strategies have been developed to control the regioregularity of conjugated polymers. The McCullough method, which involves the lithiation of a 2-bromo-3-alkylthiophene followed by transmetalation and nickel-catalyzed polymerization, yields highly regioregular polymers. cmu.edu Another approach, the Rieke method, utilizes highly reactive Rieke zinc for the oxidative addition to 2,5-dihalo-3-alkylthiophenes, also leading to regioregular polymers. cmu.edu These principles are directly applicable to the synthesis of regioregular polymers based on substituted this compound, which are expected to exhibit improved electronic properties compared to their regiorandom counterparts. researchgate.netresearchgate.net The synthesis of regioregular poly(3-hexylselenophene) has been reported, and its properties have been compared to those of regioregular poly(3-hexylthiophene), highlighting the importance of regioregularity in selenophene-based polymers. researchgate.netresearchgate.net

The strong electron-donating nature of the this compound core makes it an ideal component in donor-acceptor (D-A) copolymers. In this design, electron-rich donor units are alternated with electron-deficient acceptor units along the polymer backbone, often separated by a π-bridge. This architecture leads to a low bandgap due to intramolecular charge transfer from the donor to the acceptor units in the excited state.

This compound can be incorporated as the donor moiety in D-A copolymers for applications in organic solar cells and field-effect transistors. nih.gov For example, it can be copolymerized with acceptor units such as benzothiadiazole (BT) or diketopyrrolopyrrole (DPP). acs.org In a D-π-A design, the this compound unit can be part of the main donor block, which is then connected to an acceptor unit via a π-conjugated spacer. Side-chain engineering on the donor or acceptor units can be used to further tune the electronic properties and morphology of the blend films in photovoltaic devices. nih.gov The resulting polymers often exhibit broad absorption in the visible and near-infrared regions, making them suitable for harvesting solar energy. nih.gov

Applications of Selenolo 3,2 B Thiophene in Organic Electronics and Advanced Materials

Organic Field-Effect Transistors (OFETs)

Selenolo[3,2-b]thiophene derivatives have been investigated as the active semiconductor layer in OFETs, which are fundamental components of modern electronics, including displays, sensors, and logic circuits. The performance of these transistors is largely dictated by the charge carrier mobility of the organic semiconductor used.

Research into novel N,S,Se-heteroacenes incorporating a benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indole core has provided insights into the charge transport properties of this compound-containing systems. In thin solid films of these materials, the hole mobility, as measured by the charge extraction by linearly increasing voltage (CELIV) technique, was found to be in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹ nih.gov. The electron mobility in these same materials was determined to be at least an order of magnitude lower than the hole mobility nih.gov. These findings suggest that this compound-based materials inherently possess p-type (hole-transporting) semiconductor characteristics.

Compound TypeHole Mobility (cm²·V⁻¹·s⁻¹)Electron MobilityMeasurement Technique
N,S,Se-Heteroacenes with this compound Core10⁻⁵ - 10⁻⁴At least 10x lower than hole mobilityCELIV

The ability of a material to transport both holes and electrons is known as ambipolar charge transport. This property is highly desirable for the fabrication of complex organic integrated circuits, such as complementary logic circuits, which require both p-type and n-type transistors. While the broader field of organic electronics has seen the development of materials with balanced ambipolar charge transport, specific research detailing the ambipolar behavior of this compound-based materials in OFETs is not extensively covered in the currently available literature.

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)

The development of efficient and low-cost solar energy conversion technologies is a critical area of research. Organic photovoltaics, which utilize organic materials to convert sunlight into electricity, offer advantages such as flexibility, light weight, and solution processability. This compound has been incorporated into novel polymer structures for use in OPVs.

In bulk heterojunction (BHJ) solar cells, a blend of an electron donor and an electron acceptor material forms the active layer where light absorption and charge separation occur. Copolymers incorporating this compound have been synthesized and investigated as components of these active layers. The introduction of the selenium atom in place of sulfur can lead to a significant reduction in the band-gap energy of the resulting copolymers. This is advantageous for solar cells as it allows for the absorption of a broader range of the solar spectrum, potentially leading to higher power conversion efficiencies.

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a prominent display and lighting technology known for their high contrast, vibrant colors, and thin form factor. The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer. While direct applications of the parent this compound in OLEDs are not widely reported, the incorporation of selenium into organic molecules for OLED applications is an active area of research. For instance, a novel selenium-containing multi-resonance thermally activated delayed fluorescence (MR-TADF) host material has been developed for use in green and red phosphorescent OLEDs mdpi.com. The inclusion of selenium in the molecular structure can enhance the spin-orbit coupling, which facilitates the reverse intersystem crossing (RISC) process. This, in turn, allows for more efficient utilization of triplet excitons, leading to higher external quantum efficiencies and reduced efficiency roll-off in the final OLED device mdpi.com. This research suggests that the unique properties of selenium, as found in this compound, could be beneficially applied to the design of new and improved materials for OLEDs.

Development of Conjugated Polymers and Oligomers as Semiconductor Materials

The integration of the this compound core into π-conjugated systems is a promising strategy for creating novel semiconductor materials for applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). Selenophene-based semiconductors often exhibit advantageous properties compared to their thiophene-containing counterparts, including narrower optical band gaps, lower oxidation potentials, and enhanced solid-state packing due to strong intermolecular Se–Se interactions. acs.orgmdpi.com These characteristics can lead to improved device performance. acs.org

Researchers have synthesized a variety of copolymers incorporating the this compound unit with other aromatic and heteroaromatic moieties like thiophenes, thiazoles, dithienopyrroles (DTP), and benzothiadiazole. acs.orgresearchgate.net These polymers often exhibit a significant red shift in their UV-Vis absorption spectra compared to the widely used regioregular poly(3-hexylthiophene) (P3HT), which is attributed to the increased planarity and conjugation along the polymer backbone. acs.orgresearchgate.net Furthermore, cyclic voltammetry studies show that many of these new polymers possess higher oxidation potentials than P3HT, rendering them more stable against oxidative doping in ambient conditions. acs.org

The strategic placement of selenium atoms within the conjugated polymer architecture is crucial for tuning their optoelectrical properties and photovoltaic performance. researchgate.net For instance, in a series of donor-π-bridge-acceptor (D-π-A) copolymers, the careful selection of the selenium atom's location within the structure was shown to significantly impact the resulting power conversion efficiencies (PCEs) of solar cell devices, with values varying over threefold (from 2.4% to 7.6%). researchgate.net

One study detailed the synthesis of two D-π-A copolymers, PT-ODTTBT and PTT-ODTTBT, which combined a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge with a fluorinated benzothiadiazole acceptor. nih.govnih.gov The PTT-ODTTBT polymer, containing a thienothiophene donor unit, demonstrated stronger intermolecular π–π stacking and a more ordered lamellar structure compared to the PT-ODTTBT variant with a thiophene (B33073) donor unit. nih.govnih.gov This improved morphology resulted in higher hole mobility and superior performance in organic photovoltaic devices. nih.govnih.gov

The performance of these materials in organic field-effect transistors has been evaluated, with many showing promising charge carrier mobilities. acs.org The combination of enhanced stability, tunable electronic properties, and strong intermolecular interactions makes this compound-based polymers and oligomers highly promising for next-generation organic electronics. mdpi.com

Polymer/OligomerCo-monomer(s)ApplicationKey Performance Metric(s)Reference
PTT-ODTTBTFluorinated benzothiadiazole, ThienothiopheneOrganic Solar CellPCE: 7.05%, Jsc: 13.96 mA/cm2, FF: 66.94% nih.gov
CopolymersThiophenes, Thiazoles, Dithienopyrroles (DTP), BenzothiadiazoleOrganic Field-Effect TransistorRelatively high mobility values observed acs.org
PBDTTSBO, PBDTSTBO, etc.Benzodithiophene (BDT), Thiophene (T), 2,1,3-Benzooxadiazole (BO)Organic Solar CellPCEs ranging from 2.4% to 7.6% depending on Se atom location researchgate.net

Role as Hole-Transporting Layers (HTLs)

In addition to their use as the active semiconductor layer, materials derived from this compound are being developed as effective hole-transporting layers (HTLs) in optoelectronic devices. An ideal HTL should possess a high hole mobility and an appropriate highest occupied molecular orbital (HOMO) energy level to facilitate the efficient injection and transport of holes from the active layer to the anode.

Researchers have synthesized novel N,S,Se-heteroacenes based on fused this compound scaffolds, specifically for use as hole-transporting materials. acs.org These molecules, including 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles (BSTI) and 12H-benzo[4″,5″]selenopheno[2″,3″:4′,5′]thieno[2′,3′4,5]thieno[3,2-b]indoles (BSTTI), exhibit large optical band gaps (2.82 eV < Egopt < 3.23 eV). acs.org

Their HOMO energy levels, determined by cyclic voltammetry on thin solid films, range from -5.2 to -5.6 eV. acs.org This energy range is suitable for efficient hole injection in many organic electronic devices. Using the charge extraction by linearly increasing voltage (CELIV) technique, the hole mobility in thin films of these heteroacenes was measured to be in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. acs.org These properties make such condensed-ring compounds a promising platform for developing efficient hole-transporting layers for use in organic electronics. acs.orgresearchgate.net

Compound ClassHOMO Energy Level (eV)Hole Mobility (cm2·V-1·s-1)Optical Band Gap (Egopt) (eV)Reference
N,S,Se-heteroacenes (BSTI, BSTTI derivatives)-5.2 to -5.610-5 to 10-42.82 to 3.23 acs.org

Structure Property Relationships in Selenolo 3,2 B Thiophene Based Materials

Influence of Selenium Atom Incorporation on Electronic Properties

The replacement of a sulfur atom in the analogous thieno[3,2-b]thiophene (B52689) with a larger, more polarizable selenium atom has profound effects on the electronic characteristics of the resulting materials. Selenophene-based semiconductors often exhibit advantageous properties compared to their thiophene-containing counterparts, such as narrower optical band gaps and well-organized solid-state packing driven by strong intermolecular Se-Se interactions. acs.orgnih.gov

The incorporation of selenium into the fused-ring system typically leads to a reduction in the optical band gap (Egopt). acs.orgnih.gov This is attributed to the stronger intermolecular Se-Se interactions compared to those of sulfur atoms. nih.gov For instance, in a series of N,S,Se-heteroacenes, the selenated compounds consistently show a narrower optical band gap. acs.orgnih.gov A novel near-infrared absorbing fused-ring electron acceptor, STIC, which is based on a selenophene-thieno[3,2-b]thiophene-selenophene (ST) core, demonstrates a significantly narrowed bandgap with an absorption edge extending to 940 nm. nih.gov This red-shift in the absorption spectrum is a direct consequence of the strong electron-rich nature of the ST unit, which enhances intramolecular charge transfer (ICT). nih.govrsc.org

In contrast, studies on thieno[3,2-b]thiophene derivatives show that their optical band gaps are sensitive to the attached substituents. For example, three materials based on thieno[3,2-b]thiophene and dimethoxytriphenylamine (M1-M3) exhibited optical band gaps ranging from 2.66 eV to 2.80 eV. frontiersin.org Similarly, phenyl-capped thieno[3,2-b]thiophene derivatives showed HOMO-LUMO gaps between 2.50 eV and 2.80 eV, influenced by the presence and nature of substituents that can cause steric hindrance and affect π-conjugation. nih.gov

Compound ClassKey Structural FeatureOptical Band Gap (Egopt) RangeAbsorption CharacteristicsRef.
N,S,Se-HeteroacenesSelenophene (B38918) fused to thieno[3,2-b]indole2.82 - 3.23 eVSelenated versions have narrower gaps compared to sulfur analogues. nih.gov
STIC (Fused-Ring Electron Acceptor)Selenophene-thieno[3,2-b]thiophene-selenophene coreNarrow, with absorption edge at ~940 nmExhibits broadened optical absorption from 600 to 900 nm due to strong ICT. nih.govrsc.org
Thieno[3,2-b]thiophene-Triphenylamine Materials (M1-M3)Thieno[3,2-b]thiophene core with TPA substituents2.66 - 2.80 eVAbsorption maxima between 445 and 464 nm. frontiersin.org
Phenyl-capped Thieno[3,2-b]thiophene DerivativesPhenyl end-caps on a thieno[3,2-b]thiophene core2.50 - 2.80 eVAbsorption maxima between 401 and 415 nm in THF solution. nih.gov

The selenium atom also systematically modifies the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Typically, the inclusion of selenium results in a lower-lying HOMO level compared to analogous sulfur-containing compounds. acs.orgnih.gov For a series of N,S,Se-heteroacenes, the HOMO energies ranged from -5.2 eV to -5.6 eV, with the lower values corresponding to the selenated derivatives. nih.govresearchgate.net This increased oxidative stability is a desirable trait for semiconductor materials in electronic devices. beilstein-journals.org

The LUMO levels are consequently also affected. The LUMO can be estimated from the HOMO level and the optical band gap. nih.govfrontiersin.org The tunability of these energy levels is crucial for aligning with the energy levels of other materials in a device, such as electrodes or other active layers, to ensure efficient charge injection and transport. nih.govfrontiersin.org For instance, the HOMO levels of certain selenolo[3,2-b]thiophene-based heteroacenes match well with the valence band of methylammonium (B1206745) lead iodide (MAPbI3), making them promising hole-transporting layer (HTL) candidates in perovskite solar cells. acs.orgnih.gov

Compound SeriesHOMO Energy Range (eV)LUMO Energy Range (eV)Method of DeterminationRef.
N,S,Se-Heteroacenes-5.20 to -5.60-2.19 to -2.52Cyclic Voltammetry (HOMO), Calculated from Eg (LUMO) nih.govresearchgate.net
Thieno[3,2-b]thiophene-TPA Materials (M1-M3)-5.01 to -5.08-2.28 to -2.34Cyclic Voltammetry (HOMO), Calculated from Eg (LUMO) frontiersin.org
Phenyl-capped Thieno[3,2-b]thiophene Derivative-5.27-2.77DFT Calculation (B3LYP/6-31G*) nih.gov

Charge transport in organic materials is governed by the degree of electronic coupling between adjacent molecules, which is influenced by molecular packing and intermolecular interactions. The incorporation of selenium can enhance charge transport properties. The larger size and greater polarizability of selenium compared to sulfur can lead to stronger intermolecular Se-Se interactions, promoting a more ordered solid-state packing, which is beneficial for charge hopping between molecules. acs.orgnih.gov

In thin solid films of N,S,Se-heteroacenes derived from this compound, hole mobilities measured by the CELIV (Charge Extraction by Linearly Increasing Voltage) technique were found to be in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.govresearchgate.net While these values are moderate, they demonstrate the potential of these materials for use in hole-transporting layers. acs.orgnih.gov Studies on benzothieno[3,2-b] acs.orgbenzothiophene (BTBT), a related sulfur-containing system, have shown that molecular substitution patterns are critical for optimizing charge transport, with mobilities as high as 1.1 cm²·V⁻¹s⁻¹ being achieved. bohrium.comnih.gov This suggests that similar optimization of this compound derivatives could lead to significantly higher mobilities. The charge carrier mobility generally increases with the overlap of wave-functions between neighboring molecules; thus, larger conjugated systems tend to exhibit higher mobilities. nih.gov

Consequences of Fused Ring System Extension and π-Conjugation

Extending the π-conjugated system of the this compound core is a powerful strategy for tuning its optoelectronic properties. Increasing the number of fused rings or adding conjugated side groups generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift of the absorption spectrum. researchgate.net This is because the π-electrons are delocalized over a larger area, which raises the HOMO energy level and lowers the LUMO energy level.

The rigid and planar nature of the fused thieno[3,2-b]thiophene unit is advantageous for creating materials with enhanced intermolecular interactions and improved charge transport. researchgate.net Extending this fused system, for example by creating linear heteroacenes, enhances π-stacking in the solid state. beilstein-journals.org This increased wavefunction overlap between adjacent molecules directly facilitates charge hopping, leading to higher charge carrier mobilities. nih.govresearchgate.net For example, research has shown that the combination mode of selenophene rings significantly impacts the performance of organic field-effect transistors, with fused-ring systems showing higher mobilities (up to 0.38 cm² V⁻¹ s⁻¹) compared to systems linked by single or double bonds. researchgate.net

Role of Substituent Patterns on Molecular and Material Properties

The attachment of various substituent groups to the this compound core is a critical method for fine-tuning its properties for specific applications. nih.gov The nature and position of these substituents can influence solubility, molecular packing, energy levels, and charge transport characteristics. nih.govnih.gov

For instance, attaching electron-donating or electron-withdrawing groups can predictably alter the HOMO and LUMO energy levels. frontiersin.orgrsc.org In a study of thieno[3,2-b]thiophene derivatives, attaching electron-donating dimethoxytriphenylamine groups resulted in a higher HOMO energy level compared to derivatives with weaker donors. frontiersin.org Similarly, functionalizing a thieno[3,2-b]thiophene core with electron-deficient benzonitrile (B105546) groups was shown to lower the band gap of the resulting conjugated polymers. researchgate.net

Alkyl chains are often introduced to improve the solubility of the materials, which is crucial for solution-based processing of electronic devices. beilstein-journals.org However, the placement and length of these chains can also affect molecular packing. Long alkyl chains (n ≥ 10) have been found to promote lower anisotropy in charge transport in BTBT derivatives. bohrium.com The position of substitution is also vital; a study on dithienyl-BTBT isomers showed that changing the octyl substituent position on the peripheral thiophene (B33073) rings significantly influenced the optoelectronic properties, thermal stability, and charge mobility, with the best-performing isomer achieving a mobility of 1.1 cm²·V⁻¹s⁻¹. nih.gov

Intermolecular Interactions, Crystallinity, and Thin Film Morphology

The performance of this compound-based materials in solid-state devices is critically dependent on their organization in the solid state, encompassing intermolecular interactions, crystallinity, and the morphology of the thin film. Strong intermolecular interactions, such as π-π stacking and Se-Se contacts, are essential for efficient charge transport. acs.orgmdpi.com The selenium atom, being larger and more polarizable than sulfur, can facilitate stronger chalcogen-chalcogen interactions, which helps to promote ordered molecular packing and enhance the electronic dimensionality of the material. acs.orgnih.govmdpi.com

The resulting crystallinity and thin-film morphology can be investigated using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM). mdpi.com XRD patterns can reveal the degree of crystallinity and the orientation of the molecules relative to the substrate. For some fused thiophene derivatives, XRD analysis has shown a vertically aligned molecular arrangement in thin films, which is often beneficial for charge transport in transistor architectures. mdpi.com The morphology of the film, including grain size and the presence of grain boundaries, is also crucial, as grain boundaries can act as traps for charge carriers. mdpi.com The introduction of certain substituents can lead to the formation of highly organized liquid-crystalline phases, which can provide a means to control and enhance the long-range order within the semiconductor film. rsc.org However, bulky substituents can also introduce steric hindrance that disrupts packing and reduces intermolecular interactions. nih.govmdpi.com

Comparative Studies with Thiophene Analogues (e.g., Thieno[3,2-b]thiophene)

The substitution of sulfur with selenium in the fused heterocyclic system of thieno[3,2-b]thiophene to form this compound induces significant changes in the material's electronic and optical properties. These alterations are primarily due to the differences in the atomic characteristics of selenium compared to sulfur, such as its larger atomic radius, lower electronegativity, and higher polarizability. These differences impact the aromaticity, intermolecular interactions, and ultimately the performance of these materials in electronic devices.

Electronic Properties

Comparative studies on derivatives of this compound and thieno[3,2-b]thiophene reveal distinct trends in their electronic properties. Generally, selenophene-containing compounds exhibit advantageous characteristics for organic electronic applications, such as narrower optical bandgaps and lower oxidation potentials.

In a study of N,S,Se-heteroacenes, the selenated compounds consistently showed a narrower optical band gap and a lower Highest Occupied Molecular Orbital (HOMO) energy level compared to their sulfur-containing counterparts. rsc.org This is attributed to stronger intermolecular Se-Se interactions. rsc.org Another investigation into near-infrared absorbing fused-ring electron acceptors found that a molecule based on a selenophene-thieno[3,2-b]thiophene-selenophene (ST) core (STIC) had a higher HOMO and a lower Lowest Unoccupied Molecular Orbital (LUMO) than its thiophene-thieno[3,2-b]thiophene-thiophene (4T) analogue (4TIC). This resulted in a narrower HOMO-LUMO gap for the selenophene derivative, which was attributed to the stronger electron-donating ability of the ST unit.

Comparative Electronic Properties of this compound and Thieno[3,2-b]thiophene Derivatives
CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
STIC (Selenophene-based)-5.20-3.911.29 rsc.org
4TIC (Thiophene-based)-5.28-3.871.41 rsc.org

Optical Properties

The substitution of sulfur with selenium also has a profound effect on the optical properties of these materials. The incorporation of selenophene typically leads to a bathochromic (red) shift in the absorption spectra of the resulting materials. This is a direct consequence of the narrower bandgap associated with selenophene-containing compounds.

For instance, in a comparative study of pentacyclic lactam-based conjugated polymers, the incorporation of a selenophene spacer resulted in a broader and red-shifted optical absorption compared to the analogous polymer with a thienothiophene spacer. metu.edu.tr Similarly, a near-infrared absorbing fused-ring electron acceptor with a selenophene-thieno[3,2-b]thiophene-selenophene core (STIC) exhibited an absorption onset at approximately 940 nm, which was red-shifted by about 50 nm compared to its thiophene-based counterpart (4TIC). This shift is attributed to the lower resonance stabilization energy of the selenophene-containing core, which enhances intramolecular charge transfer.

Comparative Optical Properties of this compound and Thieno[3,2-b]thiophene Derivatives
Compound TypeKey Optical FeatureReference
Pentacyclic lactam-based polymer with selenophene spacerBroader and red-shifted absorption metu.edu.tr
Pentacyclic lactam-based polymer with thienothiophene spacerBlue-shifted absorption metu.edu.tr
STIC (Selenophene-based acceptor)Absorption onset ~940 nm rsc.org
4TIC (Thiophene-based acceptor)Absorption onset ~890 nm rsc.org

Charge Transport and Device Performance

The differences in electronic and intermolecular interactions between this compound and thieno[3,2-b]thiophene-based materials directly translate to their charge transport characteristics and performance in organic solar cells. The higher polarizability of selenium is expected to enhance intermolecular interactions, which can facilitate higher charge carrier mobility.

In a study of pentacyclic lactam-based polymers, the selenophene-containing polymer not only exhibited a higher power conversion efficiency (PCE) of ~7% compared to the ~5.5% of the thienothiophene-based polymer but also a higher fill factor. metu.edu.tr This improvement was linked to a more favorable "face-on" backbone orientation in the solid state for the selenophene polymer, leading to higher hole mobility. metu.edu.tr The selenophene-based polymer also showed a larger short-circuit current density, which was attributed to its improved spectral coverage. metu.edu.tr

Furthermore, investigations into N,S,Se-heteroacenes have shown that selenated derivatives can exhibit well-organized solid-state packing due to strong intermolecular Se-Se interactions, which is a crucial factor for efficient charge transport. rsc.org

Comparative Device Performance of Selenophene vs. Thienothiophene-Based Polymers
Polymer TypePower Conversion Efficiency (PCE)Fill FactorShort-Circuit Current DensityReference
Selenophene-based~7%~0.70~12 mA cm⁻² metu.edu.tr
Thienothiophene-based~5.5%~0.65Not specified metu.edu.tr

Future Perspectives and Emerging Research Directions for Selenolo 3,2 B Thiophene

Challenges in Synthesis and Scalability

One of the primary challenges lies in the efficient and controlled incorporation of selenium into the heterocyclic framework. Many existing methods rely on the use of elemental selenium or other selenium-based reagents that can be toxic and require specific handling procedures. Furthermore, achieving high regioselectivity during the synthesis of substituted derivatives can be difficult, leading to the formation of isomeric impurities that are challenging to separate and can negatively impact the material's electronic properties.

To address these issues, researchers are actively exploring more efficient and "step-economic" synthetic strategies. These include the development of novel catalytic systems, such as copper-catalyzed cyclizations, and one-pot reaction sequences that minimize the number of synthetic steps and purification procedures. mdpi.comnih.gov The development of scalable and cost-effective synthetic routes is crucial for the future advancement of selenolo[3,2-b]thiophene-based technologies. A comparison of traditional and emerging synthetic approaches is presented in Table 1.

Synthetic ApproachPrecursorsConditionsAdvantagesDisadvantages
Traditional Multistep Synthesis Halogenated thiophenes/selenophenes, organometallic reagentsOften requires strong bases, low temperatures, multiple stepsWell-established for small-scale synthesisLow overall yield, poor atom economy, scalability issues
Direct Transformation of Alkynyl Diols Alkynyl diols, elemental seleniumHigh temperatures, autoclaveStep-efficientLow yields, harsh conditions
Copper-Catalyzed Cyclization ortho-Alkenylaryl iodides, selenium powderCatalytic copper, high temperatureOne-pot synthesis, good for fused systemsRequires pre-functionalized substrates
Electrophilic Cyclization Selenoenynes, iodineMild conditionsGood for specific substitutionsLimited substrate scope

Table 1: Comparison of Synthetic Methodologies for Selenophene-Containing Fused Rings

Exploration of Novel Derivatives and Hybrid Systems

The electronic properties of this compound can be finely tuned by introducing various functional groups and by incorporating it into larger, hybrid molecular systems. This has led to a significant research effort focused on the design and synthesis of novel derivatives with tailored characteristics for specific applications.

The substitution of the this compound core with electron-donating or electron-withdrawing groups can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge transport properties and optical absorption spectrum. For instance, the attachment of alkyl chains can improve solubility and processability, which is crucial for the fabrication of solution-processed devices.

Furthermore, the creation of hybrid systems, where the this compound unit is fused with other aromatic or heterocyclic moieties, is a promising strategy for developing materials with enhanced performance. These hybrid structures can exhibit a combination of the desirable properties of each component, such as the high charge carrier mobility of selenophene (B38918) and the broad absorption of other chromophores. Examples of such hybrid systems include those combining selenophene with thiophene (B33073), pyrrole, and benzothiadiazole units. acs.org The exploration of these novel derivatives and hybrid systems is expected to lead to the discovery of next-generation materials for organic electronics.

Advanced Materials Integration and Device Engineering

The unique electronic properties of this compound and its derivatives make them highly attractive for integration into a variety of advanced materials and electronic devices. The replacement of sulfur with selenium in conjugated materials has been shown to narrow the optical bandgap and improve the intermolecular interactions, which can lead to enhanced device performance. acs.orgnih.gov

In the realm of organic field-effect transistors (OFETs), selenophene-containing polymers have demonstrated high charge carrier mobilities. The larger atomic radius and greater polarizability of selenium compared to sulfur facilitate stronger intermolecular Se-Se interactions, which can promote more ordered molecular packing in the solid state, a key factor for efficient charge transport. acs.org

For organic solar cells (OSCs), the ability to tune the bandgap of this compound-based materials is particularly advantageous. By carefully designing the molecular structure, it is possible to create materials that absorb a broader range of the solar spectrum, leading to higher power conversion efficiencies. nih.gov The integration of these materials into bulk heterojunction solar cells as either the donor or acceptor component is an active area of research.

Device engineering plays a crucial role in maximizing the performance of these materials. This includes optimizing the thin-film morphology, controlling the interfaces between different layers in the device, and developing new device architectures. The use of advanced processing techniques, such as solution-shearing and blade-coating, is being explored to create highly crystalline and uniform thin films of this compound-based materials. mdpi.com The performance of OFETs based on various fused-ring systems is summarized in Table 2.

Fused Heterocyclic CoreHighest Reported Mobility (cm²/Vs)On/Off Ratio
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives> 1> 10^6
Diseleno[3,2-b:2′,3′-d]selenophene (DSS) polymer2.1~10^6
Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives0.22> 10^6
Benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles10⁻⁵ - 10⁻⁴Not reported

Table 2: Representative OFET Performance of Fused Selenophene and Thiophene Systems

Computational Design and Predictive Modeling for Targeted Applications

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in the field of organic electronics for predicting the properties of new materials before their synthesis. nih.gov This approach allows for the rapid screening of a large number of potential candidate molecules, saving significant time and resources in the laboratory.

For this compound and its derivatives, DFT calculations can be used to predict key electronic properties such as HOMO and LUMO energy levels, the bandgap, and the intramolecular reorganization energy. These parameters are crucial for determining the suitability of a material for a specific application. For example, in OSCs, the relative HOMO and LUMO levels of the donor and acceptor materials determine the open-circuit voltage of the device.

Predictive modeling can also provide insights into the molecular geometry and packing of these materials in the solid state. By understanding how different substituents affect the planarity of the molecule and the strength of intermolecular interactions, researchers can design materials that are more likely to form well-ordered thin films with high charge carrier mobility. As computational power continues to increase and theoretical models become more sophisticated, the role of computational design and predictive modeling in the development of new this compound-based materials is expected to grow significantly, enabling a more targeted and efficient approach to materials discovery.

Q & A

Q. How can researchers leverage combinatorial chemistry to explore understudied this compound substituents?

  • Methodological Answer : Automated parallel synthesis (e.g., Chemspeed platforms) enables rapid screening of 4-fluorophenyl or cyanoacrylate substituents. High-throughput screening (HTS) with OTFT test arrays identifies candidates with hole mobility >0.2 cm²/V·s. Synchrotron-based GIWAXS maps structure-property trends across libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.